1-propyl-1H-indole-5,6-diol
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Overview
Description
1-propyl-1H-indole-5,6-diol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of 1-propyl-1H-indole-5,6-diol can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . Another approach involves the use of p-toluenesulfonic acid in toluene to yield the desired indole product . Industrial production methods often involve multi-step processes that include the formation of intermediate compounds, followed by cyclization and functionalization to introduce the propyl and diol groups.
Chemical Reactions Analysis
1-propyl-1H-indole-5,6-diol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and materials science.
Biology: The compound has shown promise in biological studies due to its ability to interact with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-propyl-1H-indole-5,6-diol involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects . Additionally, its ability to interact with microbial cell membranes contributes to its antimicrobial properties .
Comparison with Similar Compounds
1-propyl-1H-indole-5,6-diol can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
5,6-Dihydroxyindole: A melanin precursor with broad-spectrum antibacterial, antifungal, antiviral, and antiparasitic activities.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-propylindole-5,6-diol |
InChI |
InChI=1S/C11H13NO2/c1-2-4-12-5-3-8-6-10(13)11(14)7-9(8)12/h3,5-7,13-14H,2,4H2,1H3 |
InChI Key |
KGZSAZJZJMJKRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC2=CC(=C(C=C21)O)O |
Origin of Product |
United States |
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